3,5-Difluoro-4'-methylbenzophenone
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Description
Synthesis Analysis
The synthesis of complex fluorinated organic compounds often involves nucleophilic aromatic substitution and other specialized reactions due to the presence of fluorine atoms, which can affect the reactivity of the aromatic ring. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene, followed by oxidation and methylation to produce bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives . Similarly, the synthesis of 3,5-bis(4-fluorobenzoyl)phenol involved polycondensation under various conditions, leading to the formation of cyclic, hyperbranched poly(ether ketone)s . These examples demonstrate the complexity and diversity of synthetic routes available for fluorinated aromatic compounds.
Molecular Structure Analysis
The molecular structures of fluorinated compounds are often characterized using spectroscopic methods such as 19F NMR, which can reflect the crowded nature of these molecules due to the presence of bulky fluorine atoms . X-ray crystallography is another powerful tool used to investigate the molecular structures, revealing large bond angles around atoms like phosphorus in the case of fluorinated phosphine derivatives . The molecular structure and vibrational frequencies of related compounds, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, have been studied using Density Functional Theory (DFT) and spectroscopic techniques like FT-IR and FT-Raman .
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo a variety of chemical reactions. For example, the extended Pummerer reaction was used to convert phenols into trifluoromethylbenzo[b]furans, demonstrating the reactivity of the methylthio group in further transformations . The synthesis of fluorinated polyimides from a novel fluorinated diamine monomer and various aromatic dianhydrides showcases the versatility of fluorinated compounds in forming high-performance materials with desirable properties such as solubility and thermal stability .
Physical and Chemical Properties Analysis
Fluorinated compounds exhibit unique physical and chemical properties due to the influence of fluorine atoms. For instance, fluorinated polyimides synthesized from diamine monomers and aromatic dianhydrides displayed excellent solubility, low color intensity, and low dielectric constants . The presence of fluorine can also affect the fluorescent properties and electrochemistry of compounds, as seen in the study of thiophene-fused 3-methylene-2,3-dihydrochalcogenophenes, where the heavy atom effect of selenium decreased the quantum yields . Additionally, the synthesis and characterization of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas provided insights into the vibrational spectral characteristics and intermolecular interactions influenced by different hydrogen bonds .
Scientific Research Applications
Photophysical Characterization
3,5-Difluoro-4'-methylbenzophenone derivatives, such as DFHBI, are notable for their interaction with RNA aptamers, particularly in RNA imaging. These molecules, including PFP-DFHBI, display unique fluorescence properties influenced by solvent interactions and pH levels, making them valuable in studying RNA dynamics and structures (Santra et al., 2019).
Photochemical Behavior
The photochemical reactions of methylbenzophenone isomers, closely related to 3,5-Difluoro-4'-methylbenzophenone, have been studied. For example, 3-methylbenzophenone (3-MeBP) exhibits unique acid-catalyzed proton exchange reactions in acidic solutions, differing from its isomers. These findings are pivotal for understanding the photochemical properties of benzophenone derivatives (Ma et al., 2013).
Chemosensor Applications
Derivatives of methylbenzophenone, such as methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, have been developed as highly selective and sensitive chemosensors for detecting metal ions like Al3+. Their application in bio-imaging, particularly in cancer cell lines, highlights their potential in medical diagnostics and research (Ye et al., 2014).
Polymer Science
In polymer science, compounds like 3,5-Bis(4-fluorobenzoyl)phenol, a relative of 3,5-Difluoro-4'-methylbenzophenone, have been used in polycondensation processes to create hyperbranched poly(ether ketone)s. These materials, with applications in various fields, demonstrate the versatility of benzophenone derivatives in advanced material synthesis (Kricheldorf et al., 2003).
Crystallography and Material Properties
The study of benzophenone derivatives' crystal phases provides insight into their material properties. For instance, the stable and metastable crystal phases of 4-methylbenzophenone have been extensively characterized, offering valuable information for material engineering and pharmaceutical applications (Kutzke et al., 1996).
Photoreactions and Synthetic Chemistry
The light-driven reactions of methylbenzophenone derivatives have been enhanced using specialized photoreactors. This advancement is significant for synthetic chemistry, providing a method for efficient and selective chemical transformations (Mateos et al., 2018).
properties
IUPAC Name |
(3,5-difluorophenyl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-2-4-10(5-3-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZSUGMQKHHAJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374269 |
Source
|
Record name | 3,5-Difluoro-4'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4'-methylbenzophenone | |
CAS RN |
844885-07-0 |
Source
|
Record name | (3,5-Difluorophenyl)(4-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844885-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-4'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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